molecular formula C14H21ClN2 B7949765 2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1)

2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1)

Cat. No.: B7949765
M. Wt: 252.78 g/mol
InChI Key: GHDSRDHLRGFBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diazaspiro[35]nonane, 2-(phenylmethyl)-, hydrochloride (1:1) is a chemical compound with the molecular formula C14H20N2Cl It is known for its unique spirocyclic structure, which consists of a benzyl group attached to a diazaspiro nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1) typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of 2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over reaction parameters to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1) involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1) is unique due to its specific spirocyclic structure and the presence of the benzyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-benzyl-2,8-diazaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.ClH/c1-2-5-13(6-3-1)9-16-11-14(12-16)7-4-8-15-10-14;/h1-3,5-6,15H,4,7-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDSRDHLRGFBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CN(C2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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